molecular formula C10H16BrNO3 B2438180 Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate CAS No. 178946-66-2

Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

Cat. No.: B2438180
CAS No.: 178946-66-2
M. Wt: 278.146
InChI Key: CCEDMIFCTNAVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a chemical compound with the CAS Number: 178946-66-2 . It has a molecular weight of 278.15 and its molecular formula is C10H16BrNO3 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . The boiling point and other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Anionic Cascade Recyclization

Research by Ivanov (2020) explored the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, leading to rapid cascade reactions forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields. This demonstrates the compound's utility in complex organic transformations and synthesizing novel heterocyclic compounds (Ivanov, 2020).

Unnatural Amino Acid Derivatives

Patil and Luzzio (2017) described the synthesis of Triazolylalanine analogues using a novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative. This research is significant for the development of unnatural amino acids, which have applications in drug design and biochemistry (Patil & Luzzio, 2017).

Structure Analysis in Organic Synthesis

Gol'dfarb and Konstantinov's study (1958) on acetylation and formylation products of certain thiophenes, including derivatives of tert-butyl, provides insights into the structural aspects of organic compounds and their reactions. This type of research is foundational for understanding chemical reactivity and designing new molecules (Gol'dfarb & Konstantinov, 1958).

Furo[3,2-c]oxepin-4-one Derivatives Synthesis

Kobayashi et al. (2004) conducted research on the synthesis of Furo[3,2-c]oxepin-4-one derivatives using tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates. This research contributes to the field of organic synthesis, particularly in creating complex cyclic structures (Kobayashi et al., 2004).

Supramolecular Arrangement Study

Research by Samipillai et al. (2016) on the supramolecular arrangement of substituted oxopyrrolidine analogues, which includes derivatives of tert-butyl, sheds light on how weak intermolecular interactions influence the structural arrangement of molecules. This knowledge is crucial for understanding molecular assembly and designing materials and drugs (Samipillai et al., 2016).

Synthesis of Spirocyclic Indoline Lactone

Hodges et al. (2004) reported on the synthesis of spirocyclic indoline lactone, utilizing tert-butyl [2-(benzylideneamino)phenyl]acetate. This work contributes to the field of heterocyclic chemistry, vital for pharmaceutical development (Hodges et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Mechanism of Action

Properties

IUPAC Name

tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEDMIFCTNAVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178946-66-2
Record name tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.